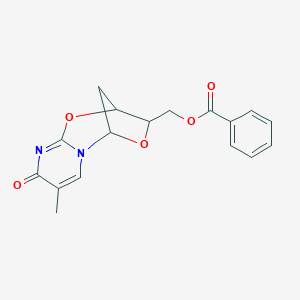

5'-O-benzoil-2,3'-anhidrotimidina

Descripción general

Descripción

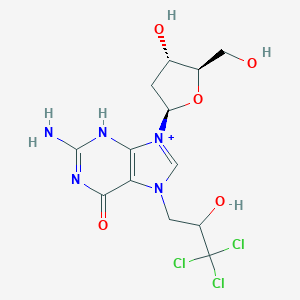

5’-O-benzoyl-2,3’-anhydrothymidine is a synthetic nucleoside analog that has garnered attention in the field of medicinal chemistry. This compound is particularly notable for its role as an intermediate in the synthesis of various antiviral pharmaceuticals, including those targeting HIV .

Aplicaciones Científicas De Investigación

5’-O-benzoyl-2,3’-anhydrothymidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Antiviral Research: As an intermediate in the synthesis of anti-HIV pharmaceuticals.

Radiopharmaceuticals: Used in the synthesis of 3’-deoxy-3’-[18F]fluorothymidine ([18F]FLT), a radiotracer for positron emission tomography (PET) imaging.

Biological Studies: Investigated for its potential antiviral activity against herpes simplex virus types 1 and 2.

Mecanismo De Acción

Target of Action

The primary target of 5’-O-benzoyl-2,3’-anhydrothymidine is the C3’ atom of the compound itself . This target plays a crucial role in the reaction of the compound with nucleophiles .

Mode of Action

The compound interacts with its targets through a second-order kinetic reaction . In the rate-determining stage of the SN2 reaction, nucleophiles such as triethylammonium tetrazolide and dimethylammonium azide attack the C3’ atom of 5’-O-benzoyl-2,3’-anhydrothymidine, simultaneously loosening the C3’-O2 anhydro bond .

Pharmacokinetics

The compound’s solubility in chloroform, dichloromethane, and methanol suggests that it may have good bioavailability.

Result of Action

The compound’s reaction with nucleophiles suggests that it may induce changes at the molecular level, particularly in the structure of the compound itself .

Action Environment

The action of 5’-O-benzoyl-2,3’-anhydrothymidine is influenced by environmental factors such as temperature and the presence of certain solvents . The compound reacts with nucleophiles in DMF (dimethylformamide) at temperatures ranging from 80 to 100°C . The reaction follows the overall second-order kinetics and first-order kinetics with respect to each reactant .

Análisis Bioquímico

Biochemical Properties

The reaction of 5’-O-benzoyl-2,3’-anhydrothymidine with triethylammonium tetrazolide in DMF at 100-120°C is described by a second-order kinetic equation, following the first-order kinetics in each of the reactants . This suggests that 5’-O-benzoyl-2,3’-anhydrothymidine interacts with enzymes and other biomolecules in a specific manner.

Molecular Mechanism

The molecular mechanism of 5’-O-benzoyl-2,3’-anhydrothymidine involves a rate-determining stage of S N 2 reaction where triethylammonium tetrazolide attacks the C 3 ’ atom of 5’-O-benzoyl-2,3’-anhydrothymidine with simultaneous loosening of the C 3 ’ ÄO 2 anhydro bond .

Temporal Effects in Laboratory Settings

The reaction kinetics suggest that the effects of the compound may change over time .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-benzoyl-2,3’-anhydrothymidine typically involves the derivatization of 2,3’-anhydrothymidine. One common method includes the reaction of 2,3’-anhydrothymidine with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

Industrial production of 5’-O-benzoyl-2,3’-anhydrothymidine often employs automated, one-pot synthesis techniques. These methods are designed to optimize yield and purity while minimizing the need for extensive purification steps. For instance, the use of solid-phase extraction (SPE) cartridges in the purification process has been reported to be effective .

Análisis De Reacciones Químicas

Types of Reactions

5’-O-benzoyl-2,3’-anhydrothymidine undergoes various chemical reactions, including nucleophilic substitution and azidation. The compound reacts with nucleophiles such as dimethylammonium azide, following second-order kinetics .

Common Reagents and Conditions

Nucleophilic Substitution: Dimethylammonium azide in DMF-1,4-dioxane at temperatures ranging from 80 to 100°C.

Azidation: The reaction with dimethylammonium azide results in the formation of azido derivatives.

Major Products

The primary products of these reactions are azido derivatives, which are often used as intermediates in further synthetic processes .

Comparación Con Compuestos Similares

Similar Compounds

2,3’-Anhydrothymidine: A precursor in the synthesis of 5’-O-benzoyl-2,3’-anhydrothymidine.

3’-deoxy-3’-[18F]fluorothymidine ([18F]FLT): A radiopharmaceutical synthesized using 5’-O-benzoyl-2,3’-anhydrothymidine as a precursor.

Uniqueness

What sets 5’-O-benzoyl-2,3’-anhydrothymidine apart is its versatility as an intermediate in the synthesis of various antiviral and radiopharmaceutical compounds. Its ability to undergo multiple chemical reactions makes it a valuable tool in medicinal chemistry .

Propiedades

IUPAC Name |

(4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQUVOAMQGVMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10991096 | |

| Record name | (8-Methyl-9-oxo-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-3-yl)methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70838-44-7 | |

| Record name | 5'-O-benzoyl-2,3'-anhydrothymidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (8-Methyl-9-oxo-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-3-yl)methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 5'-O-benzoyl-2,3'-anhydrothymidine in chemical synthesis?

A1: 5'-O-Benzoyl-2,3'-anhydrothymidine serves as a crucial precursor in the synthesis of various biologically active nucleoside analogs. Specifically, it is used in synthesizing 3'-azido-3'-deoxythymidine (AZT), a potent antiretroviral medication used to treat HIV/AIDS. [] This compound acts as a starting point for introducing different chemical modifications at the 3' position of the deoxyribose sugar moiety. []

Q2: How is 5'-O-benzoyl-2,3'-anhydrothymidine used in the synthesis of radiolabeled compounds?

A2: 5'-O-Benzoyl-2,3'-anhydrothymidine (BAThy) plays a vital role as a precursor in the synthesis of ¹⁸F-FLT (3′-deoxy-3′-¹⁸F-fluorothymidine). [] This radiolabeled compound is valuable in Positron Emission Tomography (PET) imaging to visualize and assess cellular proliferation, particularly in oncological applications. []

Q3: Can you describe the reactivity of 5'-O-benzoyl-2,3'-anhydrothymidine with nucleophiles?

A3: Research has focused on understanding the reaction mechanisms of 5'-O-benzoyl-2,3'-anhydrothymidine with different nucleophiles. For instance, studies have investigated its kinetics and thermodynamics with dimethylammonium azide in a mixed solvent system of dimethylformamide (DMF) and 1,4-dioxane. [] Further investigations explored the kinetics of its reaction with triethylammonium tetrazolide in DMF. [] These studies shed light on the reactivity and potential applications of 5'-O-benzoyl-2,3'-anhydrothymidine in synthesizing modified nucleosides.

Q4: What are the structural features of 3'-(tetrazole-2”-yl)-3′-deoxythymidine, a derivative of 5'-O-benzoyl-2,3'-anhydrothymidine?

A4: 3'-(Tetrazole-2”-yl)-3′-deoxythymidine, a derivative synthesized from 5'-O-benzoyl-2,3'-anhydrothymidine, adopts an anti-conformation around the glycosidic bond. [] The sugar moiety exhibits a 2'-endo-3'-exo-conformation with a gauche + orientation concerning the C4'-C5' bond. [] These structural details, confirmed by X-ray analysis, are essential for understanding the compound's interaction with biological targets.

Q5: How effective is 3′-(Tetrazole-2″-yl)-3′-deoxythymidine 5′-triphosphate as a substrate for DNA polymerases?

A5: While 3′-(Tetrazole-2″-yl)-3′-deoxythymidine 5′-triphosphate was synthesized and investigated for its potential as a substrate for DNA polymerases, it exhibited limited activity. [] It displayed weak termination substrate properties with avian myeloblastosis virus reverse transcriptase and did not function as a substrate for other tested DNA polymerases. [] This finding highlights the importance of specific structural features for optimal interaction with DNA polymerases.

Q6: What are some of the challenges associated with the synthesis of ¹⁸F-FLT using 5'-O-benzoyl-2,3'-anhydrothymidine?

A6: While 5'-O-benzoyl-2,3'-anhydrothymidine is crucial for synthesizing ¹⁸F-FLT, challenges such as low synthesis yields and limitations in the number of repetitions possible have hindered its broader clinical use. [] Researchers are actively exploring methods to improve the synthesis process and overcome these limitations, paving the way for wider accessibility and applications of ¹⁸F-FLT in PET imaging.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)

![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)